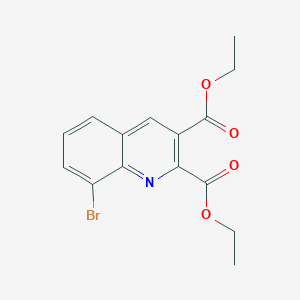
p-Anisyl Blue Tetrazolium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Anisyl Blue Tetrazolium Chloride: is a chemical compound with the molecular formula C42H36Cl2N8O4 and a molecular weight of 787.69 g/mol . It is a tetrazolium salt, which is a class of compounds widely used in various biochemical assays due to their ability to form colored formazan products upon reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of p-Anisyl Blue Tetrazolium Chloride typically involves the reaction of p-anisidine with tetrazolium salts under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires the presence of a catalyst to facilitate the formation of the tetrazolium ring .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : p-Anisyl Blue Tetrazolium Chloride undergoes various chemical reactions, including:
Reduction: The compound is reduced to form colored formazan products, which are used in biochemical assays.
Oxidation: It can be oxidized under specific conditions, although this is less common.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Reduction: Common reagents include NADH or NADPH, which act as reducing agents in the presence of enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Formazan Products: These are the primary products formed during the reduction of this compound.
Scientific Research Applications
Chemistry: : p-Anisyl Blue Tetrazolium Chloride is used in redox reactions to study electron transfer processes .
Biology: : In biological research, it is used in cell viability assays to measure metabolic activity .
Medicine: : The compound is used in diagnostic assays to detect the presence of specific enzymes or metabolic activities .
Industry: : In industrial applications, this compound is used in quality control processes to monitor the activity of enzymes in various products .
Mechanism of Action
The mechanism of action of p-Anisyl Blue Tetrazolium Chloride involves its reduction by cellular dehydrogenases to form colored formazan products. This reduction is facilitated by the transfer of electrons from NADH or NADPH to the tetrazolium ring, resulting in the formation of a colored product that can be quantified . The molecular targets include various dehydrogenases and other enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Nitroblue Tetrazolium Chloride: Used in similar assays but has different spectral properties.
Thiazolyl Blue Tetrazolium Bromide (MTT): Another tetrazolium salt used in cell viability assays.
XTT: A water-soluble tetrazolium salt used in cytotoxicity assays.
Uniqueness: : p-Anisyl Blue Tetrazolium Chloride is unique due to its specific spectral properties and its ability to form highly colored formazan products, making it particularly useful in assays requiring high sensitivity and specificity .
Properties
Molecular Formula |
C42H36Cl2N8O4 |
|---|---|
Molecular Weight |
787.7 g/mol |
IUPAC Name |
2-[2-methoxy-4-[3-methoxy-4-[5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium;dichloride |
InChI |
InChI=1S/C42H36N8O4.2ClH/c1-51-35-21-15-29(16-22-35)41-43-47(33-11-7-5-8-12-33)49(45-41)37-25-19-31(27-39(37)53-3)32-20-26-38(40(28-32)54-4)50-46-42(30-17-23-36(52-2)24-18-30)44-48(50)34-13-9-6-10-14-34;;/h5-28H,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
YGZQLEKQUGFDGG-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)C7=CC=C(C=C7)OC)OC)OC)C8=CC=CC=C8.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)


